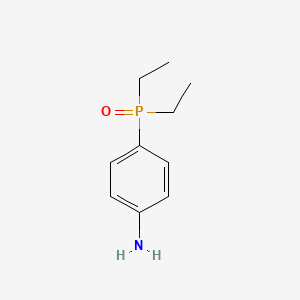

4-(Diethylphosphoryl)aniline

Vue d'ensemble

Description

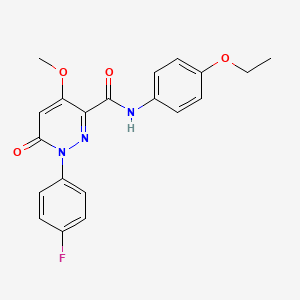

4-(Diethylphosphoryl)aniline is an organic compound with the IUPAC name (4-aminophenyl)diethylphosphine oxide . It has a molecular weight of 197.22 . The compound is in the form of a powder .

Synthesis Analysis

The synthesis of anilines, which are organic compounds like this compound, is often achieved through various methods. One such method involves the use of palladium- or copper-catalysed strategies . These processes require the aromatic coupling partner to be pre-equipped with a (pseudo)halide or a boronic acid in order to generate aryl-palladium or aryl-copper species . After amine coordination and reductive elimination, the aniline is delivered to the required position .Molecular Structure Analysis

The molecular structure of this compound contains a total of 29 bonds; 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 phosphorane (thio-) .Chemical Reactions Analysis

Aniline synthesis often involves chemical reactions that join two molecular fragments together, known as cross-couplings . These reactions are essential to the discovery and manufacture of pharmaceuticals and agrochemicals .Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 197.22 . The compound contains a total of 29 atoms; 16 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Phosphorous atom .Applications De Recherche Scientifique

Corrosion Inhibition

4-(Diethylphosphoryl)aniline and its derivatives have been explored for their potential in corrosion inhibition. For example, a study by Daoud et al. (2014) on a related compound, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, showed that it acts as an efficient corrosion inhibitor for mild steel in acidic solutions. The compound's adsorption on the steel surface follows Langmuir’s isotherm, indicating a strong interaction between the inhibitor and the metal surface, which could imply similar potential for this compound derivatives in corrosion inhibition applications Daoud et al., 2014.

Electroluminescence and Material Science

In the field of materials science, derivatives of this compound have been utilized in the synthesis of novel emitting amorphous molecular materials. A study by Doi et al. (2003) described the synthesis of color-tunable emitting materials with bipolar character, showcasing the versatility of aniline derivatives in creating high-performance organic electroluminescent devices. These materials emit multicolor light, including white, and serve as excellent host materials for emissive dopants, allowing for color tuning and enhanced device performance Doi et al., 2003.

Molecular Interaction Studies

The interaction of this compound derivatives with DNA has also been investigated, providing insights into molecular interactions relevant to pharmacology and toxicology. For instance, Lu et al. (2011) studied the interaction of diethyl aniline methylphosphonate (a compound related to this compound) with ct-DNA, revealing that it acts as an intercalator, preferentially inserting into the G–C rich regions of DNA. This study highlights the potential of this compound derivatives in the design of novel therapeutic agents or molecular probes Lu et al., 2011.

Safety and Hazards

Propriétés

IUPAC Name |

4-diethylphosphorylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16NOP/c1-3-13(12,4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCBYVGVRUSVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CC)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2657690.png)

![Tert-butyl N-[(3S,4R)-4-(4-aminopyrazol-1-yl)oxolan-3-yl]carbamate](/img/structure/B2657691.png)

![2-[(4-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/no-structure.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane](/img/structure/B2657704.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate](/img/structure/B2657706.png)

![N-[(2-Pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-ynamide](/img/structure/B2657708.png)

![1-(2-Methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2657709.png)

![N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2657711.png)

![ethyl 4-(2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2657712.png)